molecular formula C8H16O B1583909 1-Octen-4-ol CAS No. 40575-42-6

1-Octen-4-ol

Cat. No. B1583909
CAS RN: 40575-42-6
M. Wt: 128.21 g/mol
InChI Key: UZGCMRVEDHLBGY-UHFFFAOYSA-N
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Description

1-Octen-4-ol is a chemical compound with the formula C8H16O . It has a molecular weight of 128.2120 . The IUPAC Standard InChI is InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h4,8-9H,2-3,5-7H2,1H3 .


Molecular Structure Analysis

The molecular structure of 1-Octen-4-ol consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1-Octen-4-ol has a density of 0.8±0.1 g/cm3 . Its boiling point is 179.1±9.0 °C at 760 mmHg . The vapour pressure is 0.3±0.7 mmHg at 25°C . The enthalpy of vaporization is 48.4±6.0 kJ/mol . The flash point is 67.2±8.6 °C . The index of refraction is 1.438 .

Scientific Research Applications

Application in Environmental Biotechnology

  • Scientific Field : Environmental Biotechnology .
  • Summary of the Application : 1-Octen-3-ol is a mushroom volatile compound with broad-spectrum antimicrobial activities. It has been used to control a disease in morels (a type of mushroom) caused by Paecilomyces penicillatus, a fungus that can cause white mold disease (WMD) widely emerging on morel ascocarps .
  • Methods of Application or Experimental Procedures : The safe concentration of 1-Octen-3-ol was estimated by comparing its inhibitory effect against P. penicillatus and Morchella sextelata, respectively, with mycelium-growth experiments on agar plates. A sandy soil was supplemented with low (50 µL/L) or high concentration (200 µL/L) of 1-Octen-3-ol .
  • Results or Outcomes : The incidence of WMD and the proportion of Paecilomyces in the soils of low- and high-concentration treatment groups were significantly decreased, corresponding to a significant increase in morel ascocarp yield. It suggests that 1-Octen-3-ol effectively suppressed P. penicillatus in the soil, thereby reducing the severity of WMD and improving the morel yield .

Application in Food Technology

  • Scientific Field : Food Technology .
  • Summary of the Application : 1-Octen-3-ol is formed in a significant quantity when soybeans are soaked in water as a pretreatment before soymilk production . This process is crucial in the production of soymilk, a plant-based alternative to dairy milk.
  • Methods of Application or Experimental Procedures : The application involves soaking soybeans in water. During this process, 1-Octen-3-ol is naturally produced .
  • Results or Outcomes : The production of 1-Octen-3-ol during the soaking process contributes to the unique flavor profile of soymilk .

Application in Entomology

  • Scientific Field : Entomology .
  • Summary of the Application : 1-Octen-3-ol is found in human breath and sweat, and it is known to attract mosquitoes and other biting insects .
  • Methods of Application or Experimental Procedures : This compound is often used in research studies to attract mosquitoes and other insects for collection and analysis .
  • Results or Outcomes : The use of 1-Octen-3-ol has been effective in attracting mosquitoes and other biting insects, aiding in the study of these species .

Application in Insect Attraction

  • Scientific Field : Entomology .
  • Summary of the Application : 1-Octen-3-ol is found in human breath and sweat, and it is known to attract mosquitoes and other biting insects . It is believed that insect repellent DEET works by blocking the insects’ octenol odorant receptors .
  • Methods of Application or Experimental Procedures : This compound is often used in research studies to attract mosquitoes and other insects for collection and analysis .
  • Results or Outcomes : The use of 1-Octen-3-ol has been effective in attracting mosquitoes and other biting insects, aiding in the study of these species .

Application in Wine Production

  • Scientific Field : Oenology .
  • Summary of the Application : 1-Octen-3-ol is formed during the oxidative breakdown of linoleic acid . It is also a wine fault, defined as a cork taint, occurring in wines made with bunch rot contaminated grape .
  • Methods of Application or Experimental Procedures : The application involves the natural process of wine production where 1-Octen-3-ol can be formed during the oxidative breakdown of linoleic acid .
  • Results or Outcomes : The production of 1-Octen-3-ol during the wine production process contributes to the unique flavor profile of the wine, but it can also lead to a wine fault if formed in excess .

Safety And Hazards

1-Octen-4-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

oct-1-en-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h4,8-9H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGCMRVEDHLBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347289
Record name 1-Octen-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Octen-4-ol

CAS RN

40575-42-6
Record name 1-Octen-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040575426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40575-42-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244902
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Octen-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The Schiff Base of Ethyl Vanillin and Methyl Anthranilate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
AJ Grant, JC Dickens - PLoS One, 2011 - journals.plos.org
… Moving the chiral center to C4 (1-octen-4-ol) reduced the effectiveness of the stimulus by approximately 3 log steps (Fig. 2A). Shortening (1-hepten-3-ol) or lengthening (1-nonen-3-ol) …
Number of citations: 64 journals.plos.org
AJ Grant, JC Dickens - Aedes aegypti. PLoS ONE, 2011 - apps.dtic.mil
… Moving the chiral center to C4 (1 octen 4 ol) reduced the effectiveness of the stimulus by approxi mately 3 log steps (Fig. 2A). Shortening (1hepten3ol) or lengthening (1 nonen 3 ol) the …
Number of citations: 2 apps.dtic.mil
F Asaro, S Drioli, C Forzato, P Nitti - ChemistrySelect, 2018 - Wiley Online Library
… Cross-metathesis reactions of 1-hepten-3-ol, 1-octen-4-ol, 1-octen-4-yl acetate and 1-tetradecen-4-ol with unsaturated methyl esters were investigated to optimize the synthesis of …
JD Bohbot, JC Dickens - PLoS One, 2009 - journals.plos.org
… 1-Nonen-3-ol (98%), 1-octen-3-one (97%) and 1-octen-4-ol (99%) were obtained from Alfa Aesar. (R)-(—)-1-octen-3-ol (99.6% R) and (S)-(+)-1-octen-3-ol (99.9% S) were custom …
Number of citations: 109 journals.plos.org
E Gómez-Plaza, JM López-Nicolás… - LWT-food science and …, 1999 - Elsevier
The changes in the aromatic composition of a white wine during the dealcoholization process have been studied together with how the aromatic compounds accumulated in different …
Number of citations: 61 www.sciencedirect.com
TJ Korstanje, E Folkertsma, M Lutz… - European Journal of …, 2013 - Wiley Online Library
… The secondary homoallylic alcohols 1-octen-4-ol and 1,6-heptadien-4-ol gave olefinic products, although the conversions were low with both catalysts after 24 h (entries 6 and 7). In the …
TJ Korstanje, EF de Waard, JTBH Jastrzebski… - ACS …, 2012 - ACS Publications
… Similar results were obtained with 1-octen-4-ol as the substrate and Re 2 O 7 as catalyst, yielding 38% of octatriene at 77% conversion of the alcohol, whereas with H 2 SO 4 , only 8% …
Number of citations: 55 pubs.acs.org
S Tsuboi, E Amano, A Takeda - Bulletin of the Chemical Society of …, 1984 - journal.csj.jp
… The Epimeric Mixture (3:2 erythro: threo) of 1, 1,3-Trichloro-4methyl-1-octen-4-ol (9). An ethereal solution of n-BuMgBr (0.10 mol) in dry ether (50 ml) was added dropwise to a solution …
Number of citations: 2 www.journal.csj.jp
I Horvat, S Radeka, T Plavša, I Lukić - Food chemistry, 2019 - Elsevier
… 1-Octen-4-ol MS,LRI 1535 n/a n/a AFerm 8.79 B ± 1.70 9.22 B ± 0.08 9.60 B ± 1.79 11.3 B ± 1.0 … After additional fining, the concentrations of 1-octen-4-ol and benzaldehyde significantly …
Number of citations: 22 www.sciencedirect.com
Y Kon, H Yazawa, Y Usui, K Sato - Chemistry–An Asian Journal, 2008 - Wiley Online Library
… 1-Octen-4-ol, containing a terminal double bond, did not oxidize in this catalytic system. Pt black catalyst was also easily reused in the oxidation of 2-octanol for seven cycles, with the …
Number of citations: 21 onlinelibrary.wiley.com

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